Bis[4-(benzyloxy)phenyl]borinic acid
Description
Structure
2D Structure
Properties
CAS No. |
675828-79-2 |
|---|---|
Molecular Formula |
C26H23BO3 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
bis(4-phenylmethoxyphenyl)borinic acid |
InChI |
InChI=1S/C26H23BO3/c28-27(23-11-15-25(16-12-23)29-19-21-7-3-1-4-8-21)24-13-17-26(18-14-24)30-20-22-9-5-2-6-10-22/h1-18,28H,19-20H2 |
InChI Key |
PZMQAOGSAKERAX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2)(C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Synthetic Methodologies for Bis 4 Benzyloxy Phenyl Borinic Acid and Advanced Diarylborinic Acid Analogues
Conventional Routes via Organometallic Reagents
The most traditional and straightforward methods for creating symmetric diarylborinic acids involve the reaction of highly reactive organometallic reagents, such as Grignard or aryllithium species, with suitable boron electrophiles. These methods rely on the formation of two new boron-carbon (B-C) bonds.
Grignard Reagent-Mediated Synthesis from Borate (B1201080) Esters
The reaction of aryl Grignard reagents with trialkyl borates, such as trimethyl borate or triisopropyl borate, is a cornerstone for the synthesis of boronic acids and can be extended to produce diarylborinic acids. georganics.sknih.gov The synthesis of bis[4-(benzyloxy)phenyl]borinic acid via this route begins with the preparation of the corresponding Grignard reagent, 4-benzyloxyphenylmagnesium bromide. sigmaaldrich.comnih.gov This is typically formed by reacting 1-bromo-4-(benzyloxy)benzene with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). prepchem.com
The general mechanism involves the sequential addition of the Grignard reagent to the boron center of the borate ester. The addition of the first equivalent of the Grignard reagent (ArMgBr) to the trialkyl borate (B(OR)₃) forms a boronic ester (ArB(OR)₂). A second equivalent of the Grignard reagent then adds to this intermediate to yield a diarylborinate species (Ar₂B(OR)). Subsequent acidic aqueous workup hydrolyzes the remaining borinate ester to afford the final diarylborinic acid (Ar₂BOH). georganics.sk To favor the formation of the diarylborinic acid over the boronic acid, a stoichiometric ratio of at least two equivalents of the Grignard reagent to one equivalent of the borate ester is employed.
A general protocol for this type of synthesis is outlined below:
| Step | Description | Reagents & Conditions |
| 1 | Grignard Reagent Formation | Aryl Halide, Magnesium (Mg), Anhydrous THF |
| 2 | B-C Bond Formation | Arylmagnesium Halide (2 equiv.), Trialkyl Borate (1 equiv.), -78 °C to RT |
| 3 | Hydrolysis | Acidic aqueous solution (e.g., HCl(aq)) |
This table provides a generalized overview of the Grignard reagent-mediated synthesis of diarylborinic acids.
This method is broadly applicable for various substituted aryl Grignard reagents, allowing access to a wide range of symmetrical diarylborinic acids. mdpi.com
Aryllithium Approaches to B-C Bond Formation
Similar to the Grignard-based route, aryllithium reagents can be used to synthesize diarylborinic acids. Aryllithium species are typically generated through a lithium-halogen exchange reaction between an aryl halide and an organolithium reagent like n-butyllithium, or by direct metallation of an acidic aromatic proton. These reagents are generally more reactive than their Grignard counterparts. nih.gov
The synthesis involves the reaction of two equivalents of the aryllithium reagent with a trialkyl borate at low temperatures (commonly -78 °C) to prevent undesired side reactions due to the high reactivity of the organolithium compound. google.com The subsequent hydrolysis step is identical to the Grignard method, yielding the diarylborinic acid. While effective, this method can sometimes result in lower yields compared to the Grignard approach and requires stringent control of reaction conditions. georganics.sk A notable application is the double ortho-lithiation of diaryl ethers, followed by trapping with trimethyl borate, to produce dibenzoxaborininols, a class of cyclic borinic acids. mdpi.com
Transition Metal-Catalyzed Synthetic Strategies
Modern synthetic chemistry has increasingly turned to transition metal catalysis to forge B-C bonds under milder conditions and with greater functional group tolerance than traditional organometallic methods. These strategies offer alternative pathways to diarylborinic acids and their precursors.
Cross-Coupling Methods for Diarylborinic Acid Precursors
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds but are also fundamental in synthesizing the organoboron precursors required for borinic acid synthesis. mdpi.comyoutube.com The synthesis of arylboronic acids or their esters (ArB(OR)₂) from aryl halides (Ar-X) and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) is a well-established method. nih.gov
To synthesize an unsymmetrical diarylborinic acid, one could first prepare an arylboronic ester via a palladium-catalyzed borylation. This intermediate can then be reacted with a different organometallic reagent (e.g., an aryllithium or Grignard reagent) to form the unsymmetrical product. Symmetrical diarylborinic acids can also be accessed from aryl halides using tetrahydroxydiboron (B82485) in a palladium-catalyzed reaction, which directly yields the boronic acid that can be further elaborated. acs.org
| Catalyst System | Reactants | Product Type | Ref. |
| Pd(OAc)₂ / Ligand | Aryl Halide + B₂pin₂ | Arylboronic Ester | nih.gov |
| PdCl₂(dppf) | Aryl Chloride + B₂(OH)₄ | Arylboronic Acid | acs.org |
This table summarizes common palladium-catalyzed methods for synthesizing arylboronic acid precursors.
Direct C-H Borylation for Aromatic Borinic Acid Synthesis
Direct C-H borylation has emerged as a highly atom-economical method for preparing arylboronic acid derivatives, bypassing the need for pre-functionalized aryl halides or organometallics. nih.gov Iridium-catalyzed reactions are particularly prominent in this field. illinois.edusigmaaldrich.com These reactions typically employ an iridium catalyst, such as [Ir(cod)OMe]₂, with a bipyridine ligand to catalyze the reaction between an aromatic C-H bond and a diboron reagent like B₂pin₂. nih.govumich.edu
The regioselectivity of this transformation is primarily governed by steric factors, with borylation occurring at the least hindered C-H bond on the aromatic ring. sigmaaldrich.com This method directly yields arylboronic esters, which are versatile precursors. To form a diarylborinic acid, the isolated arylboronic ester can be subsequently treated with an aryl Grignard or aryllithium reagent. This two-step sequence allows for the synthesis of both symmetrical and unsymmetrical diarylborinic acids. The iridium-catalyzed C-H borylation is tolerant of a wide array of functional groups, making it a powerful tool for late-stage functionalization of complex molecules. nih.gov
Transmetalation-Based Synthetic Pathways (e.g., from Arylsilanes, Arylstannanes)
Transmetalation, the transfer of an organic group from one metal (or metalloid) to another, provides another synthetic route to borinic acids. This approach is particularly useful when the required organometallic precursors for Grignard or aryllithium methods are difficult to prepare or handle.
The reaction of aryltrialkylstannanes (ArSnR₃) with borane (B79455) (BH₃) in THF, followed by hydrolysis, has been shown to produce arylboronic acids in high yields. researchgate.net This principle can be extended to form diarylborinic acids. A more direct route involves the reaction of an arylstannane with a boron halide.
More recently, transmetalation from arylsilanes to a boron center has been effectively utilized. For example, the synthesis of a polycyclic bis-borinic acid was achieved by reacting a bis-silane with boron tribromide (BBr₃) at elevated temperatures. mdpi.com This reaction proceeds through a double transmetalation, first forming a bis-dibromoborane intermediate, which then undergoes a second transmetalation to yield the target bis-bromoborane. Simple hydrolysis then furnishes the final bis-borinic acid. mdpi.com This Si/B transmetalation strategy is effective for creating complex, bridged diarylborinic acid structures.
| Transmetalation Type | Organometallic Reagent | Boron Reagent | Product | Ref. |
| Sn/B | Aryltrialkylstannane | Borane (BH₃) | Arylboronic Acid | researchgate.net |
| Si/B | Di(trimethylsilyl)arene | Boron Tribromide (BBr₃) | Diarylbromoborane | mdpi.com |
This table highlights examples of transmetalation pathways for synthesizing borinic acid precursors.
Electrophilic Borylation for Constructing Diarylborinic Scaffolds
Electrophilic aromatic substitution (SEAr) using potent boron reagents is a direct method for constructing diarylborinic scaffolds. This approach circumvents the need for pre-formed organometallic reagents like Grignard or organolithium compounds, offering a more direct functionalization of aromatic rings. The reaction typically involves the interaction of an electron-rich aromatic compound with a highly electrophilic boron species, such as boron trihalides (BCl₃, BBr₃, or BI₃). nih.gov
The mechanism of this transformation relies on the generation of a highly reactive borenium cation or a related electrophilic species that attacks the aromatic ring. nih.gov The regioselectivity of the borylation is governed by the electronic and steric properties of the substituents on the arene. For a substrate like benzyl (B1604629) phenyl ether, the precursor to this compound, the benzyloxy group is an ortho-, para-directing activator, favoring substitution at the para-position due to reduced steric hindrance.
In some cases, the reaction can be guided by a directing group on the substrate, which coordinates to the boron reagent and delivers the electrophile to a specific position, often ortho to the directing group. nih.goved.ac.ukrsc.org Amides, for example, can serve as effective directing groups in electrophilic C-H borylation reactions with BBr₃. nih.gov While direct electrophilic borylation to form diarylborinic acids can be effective, the harsh conditions and strong Lewis acids required can limit the functional group tolerance of the reaction. nih.gov For instance, the reaction of 1,3,5-triarylamine with 12 equivalents of BI₃ was reported to yield a quadruply borylated borinic acid, but the process required a large excess of the reagent and resulted in numerous side products. nih.gov
Table 1: Overview of Electrophilic Borylation Strategies for Borinic Acid Synthesis
| Borylation Reagent | Substrate Type | Key Features & Conditions | Reference |
|---|---|---|---|
| Boron Trichloride (BCl₃) | Bis-thiophene derivatives | C-H borylation under metal-free conditions. mdpi.com | mdpi.com |
| Boron Tribromide (BBr₃) | Amide-containing arenes | Directed C-H borylation; forms a borenium cation intermediate. nih.gov | nih.gov |
| Boron Triiodide (BI₃) | Polysubstituted triarylamines | Can lead to multiple borylations; requires a large excess of reagent. nih.gov | nih.gov |
Chelate-Assisted Synthesis and Stabilization of Borinic Acid Derivatives
A significant challenge in working with diarylborinic acids is their instability. They are prone to oxidation in the presence of air and can undergo protodeboronation, especially under acidic conditions. mdpi.com Furthermore, they can readily form anhydrides (boroxines). To overcome these stability issues, a common and highly effective strategy is the formation of stable chelate complexes. This approach not only protects the borinic acid moiety but also facilitates its purification.
The most widely used chelating agents are 1,2-amino alcohols, such as diethanolamine. mdpi.comreddit.com Borinic acids react with these ligands to form tetracoordinated aminoborinates. These complexes, often referred to as borinate esters, are typically stable, crystalline solids that are less susceptible to oxidation and decomposition. mdpi.com The formation of these adducts is often a reversible process, allowing for the release of the free borinic acid under specific, usually acidic, conditions when needed.
The key advantages of this chelate-assisted strategy are:
Enhanced Stability: The resulting tetracoordinated boron center is more stable than the trivalent center of the free borinic acid. mdpi.com
Simplified Purification: The chelated derivatives often precipitate from the reaction mixture, allowing for simple isolation by filtration, which effectively removes soluble impurities. mdpi.com
Improved Handling: As stable, often crystalline solids, the chelated compounds are easier to handle, store, and weigh accurately compared to the often sensitive free acids.
This method is so effective that it is frequently integrated into the purification process itself, serving as a non-chromatographic method for isolating the desired product from complex reaction mixtures.
Table 2: Common Chelating Agents for Borinic Acid Stabilization
| Chelating Agent | Resulting Complex | Properties | Reference |
|---|---|---|---|
| Diethanolamine | Diethanolamine borinate | Crystalline, stable solid; precipitates from ether. reddit.com | reddit.com |
| N-phenyldiethanolamine | N-phenyldiethanolamine borinate | Used for stabilization and purification. | |
| 1,2-Diols (e.g., pinacol) | Borinic ester (Bpin) | Common for boronic acids, also applicable to borinic acids. researchgate.net | researchgate.net |
Chromatographic and Non-Chromatographic Purification Strategies for this compound
The purification of diarylborinic acids and their derivatives requires careful consideration of their chemical properties. Both chromatographic and non-chromatographic methods are employed, often in combination, to achieve high purity.
Chromatographic Purification:
Standard silica (B1680970) gel column chromatography is often problematic for the purification of borinic acids. mdpi.com The acidic nature of silica gel can promote decomposition and protodeboronation, leading to low recovery yields. mdpi.comresearchgate.net Furthermore, the polar nature of borinic acids can cause significant streaking and poor separation on silica. chemicalforums.com
To address these challenges, several modified chromatographic techniques have been developed:
Treated Silica Gel: Impregnating the silica gel with boric acid has been shown to be effective for the purification of pinacol (B44631) boronic esters by suppressing the over-adsorption of the compounds onto the stationary phase. researchgate.net For compounds with basic moieties, doping the eluent with a base like triethylamine (B128534) can improve chromatographic behavior. chemicalforums.com
Alternative Stationary Phases: Neutral alumina (B75360) can be a suitable alternative to silica gel, especially for boronate esters, sometimes allowing for elution with non-polar solvents like hexane. researchgate.net Reversed-phase chromatography (e.g., using a C18 column) is another option, though it can be more costly and less scalable for large quantities. reddit.com
Boronate Affinity Chromatography (BAC): This technique is based on the reversible formation of covalent complexes between boronic acids and cis-diol-containing molecules. nih.gov It is particularly useful for separating glycosylated proteins or other diol-containing compounds but can be adapted for purifying boronic acid-functionalized materials themselves. nih.govresearchgate.net
Non-Chromatographic Purification:
Non-chromatographic methods are often preferred due to their scalability and ability to avoid the issues associated with silica gel.
Crystallization/Precipitation of Chelate Adducts: As discussed in section 2.5, the most common non-chromatographic method is the formation of a stable, crystalline adduct with a chelating agent like diethanolamine. mdpi.comreddit.com The adduct precipitates from a suitable solvent (e.g., diethyl ether), is collected by filtration, and can be used directly or treated with acid to regenerate the pure borinic acid.
Acid-Base Extraction: A general process for purifying boronic acids involves converting the crude acid into its corresponding salt using a base (e.g., sodium hydroxide). google.com This salt can be isolated by filtration or extraction. Subsequent acidification of the purified salt with an acid like HCl regenerates the pure boronic acid, which can then be extracted into an organic solvent and isolated. google.com
Recrystallization: For borinic acids that are sufficiently stable solids, direct recrystallization from a suitable solvent system (e.g., hot water, ethanol, or benzene) can be an effective purification method. reddit.comresearchgate.net
Table 3: Comparison of Purification Strategies for Borinic Acids
| Method | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Chromatographic | ||||
| Silica Gel Column | Adsorption | Widely available. | Decomposition of acid, poor separation, low yield. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Boric Acid-Treated Silica | Suppressed Adsorption | Improved recovery for boronic esters. researchgate.net | Less common, requires preparation. | researchgate.net |
| Neutral Alumina Column | Adsorption | Good for less polar esters, avoids acidic conditions. researchgate.net | May not be suitable for all derivatives. | researchgate.net |
| Non-Chromatographic | ||||
| Chelate Precipitation | Covalent Derivatization | High purity, enhanced stability, simple filtration. mdpi.comreddit.com | Requires an additional chemical step. | mdpi.comreddit.com |
| Acid-Base Extraction | Salt Formation | Removes non-acidic impurities, scalable. google.com | Involves multiple extraction and pH adjustment steps. | google.com |
Chemical Reactivity, Transformation Mechanisms, and Catalytic Applications of Bis 4 Benzyloxy Phenyl Borinic Acid
Lewis Acidity and Coordination Chemistry of the Boron Center
The boron atom in Bis[4-(benzyloxy)phenyl]borinic acid possesses a vacant p-orbital, rendering it a Lewis acidic center. This inherent electron deficiency dictates its coordination chemistry, primarily characterized by its interactions with Lewis bases. The electronic properties of the aryl substituents, in this case, the 4-(benzyloxy)phenyl groups, modulate the Lewis acidity of the boron center. The oxygen atom of the benzyloxy group can influence the electron density at the boron atom through resonance effects, potentially attenuating its Lewis acidity compared to unsubstituted diphenylborinic acid.
Reversible Complexation with Oxygen and Nitrogen Lewis Bases
This compound readily and reversibly coordinates with a variety of oxygen- and nitrogen-containing Lewis bases. This interaction involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom, leading to the formation of a tetracoordinate boron species.
Studies on related diarylborinic acids have shown that amines, such as benzylamine (B48309) and ethylenediamine, readily coordinate to form stable "ate" complexes. This complexation is observable by techniques like ¹¹B NMR spectroscopy, which shows a characteristic upfield shift in the resonance of the boron nucleus upon coordination, for instance from δ 40–45 ppm for the free borinic acid to a more shielded value in the complex. This reversible binding is a fundamental aspect of its role in catalysis, as it allows for the temporary association of reactants at the boron center.
Similarly, oxygen-containing Lewis bases, such as alcohols and diols, can coordinate to the boron center. This interaction is the basis for the use of borinic acids in the regioselective protection and activation of carbohydrates and other polyols. The formation of these borinic esters is typically a reversible process, allowing the borinic acid to be used in catalytic amounts.
Formation of Four-Coordinated Borinic Acid Chelates
When this compound interacts with molecules containing two or more Lewis basic sites, it can form stable four-coordinated chelate structures. This is particularly relevant in its interactions with 1,2- and 1,3-diols, amino alcohols, and other bidentate ligands. The formation of a cyclic borinic ester is often thermodynamically favored due to the chelate effect.
This chelation is a key principle in the borinic acid-catalyzed regioselective functionalization of polyols. For instance, diarylborinic acids have been shown to selectively activate cis-vicinal diol motifs in carbohydrate derivatives. The borinic acid forms a five-membered cyclic borinate ester with the cis-diol, rendering the hydroxyl groups within this complex more reactive towards subsequent transformations like acylation or alkylation. Computational modeling has supported the formation of these tetracoordinate borinic esters as key intermediates in accelerating reactions at specific hydroxyl groups.
Mechanisms of Boron-Mediated Organic Transformations
The Lewis acidity and coordination chemistry of this compound are central to its function as a catalyst in a variety of organic transformations. By reversibly binding to substrates, it can act as a template, activating specific functional groups and controlling the stereochemical and regiochemical outcome of reactions.
Catalytic Activation of Carboxylic Acids for Amidation and Esterification
While diarylborinic acids themselves have been found to be generally unreactive as direct catalysts for amidation, their coordination with both carboxylic acids and amines is a critical aspect of boron-mediated amidation reactions. The currently accepted mechanisms for boronic acid-catalyzed amidations suggest a more complex role for the boron species than simple activation of the carboxylic acid. One proposed mechanism involves the formation of a dimeric B-X-B (where X can be O or NR) motif, which serves to activate the carboxylic acid while simultaneously delivering the amine nucleophile to the carbonyl center.
Theoretical studies on arylboronic acid-catalyzed amidation highlight the formation of acyloxyboronic acid intermediates as a key step. The reaction between the boronic acid and the carboxylic acid is often kinetically facile but thermodynamically unfavorable, necessitating the removal of water to drive the equilibrium towards the formation of the active intermediate. This intermediate then readily reacts with the amine to form the amide. Although direct evidence for the catalytic activity of this compound in this transformation is not extensively documented, its structural similarity to other active boron catalysts suggests it could operate via a similar mechanism.
For esterification, particularly the Fischer-Speier esterification, the reaction is typically catalyzed by a strong Brønsted acid which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. A Lewis acid like this compound could potentially play a similar role by coordinating to the carbonyl oxygen. The mechanism would involve the formation of an acyloxyborinate intermediate, which is then attacked by the alcohol nucleophile. As with amidation, the removal of water is crucial to drive the reaction to completion.
Borinic Acid-Catalyzed Ring-Opening Reactions (e.g., Epoxides, Epoxy Alcohols)
Diarylborinic acids have demonstrated significant utility as catalysts for the regioselective ring-opening of epoxides, particularly epoxy alcohols. The general mechanism involves the coordination of the borinic acid to both the epoxy alcohol and the nucleophile in a "catalytic tethering" model.
In the case of a 3,4-epoxy alcohol, the borinic acid is proposed to form a borinate ester with the hydroxyl group of the substrate. This brings the boron center in proximity to the epoxide oxygen, allowing for intramolecular Lewis acid activation of the epoxide. Concurrently, the borinic acid can also coordinate with the nucleophile (e.g., an amine or a thiol), bringing it into the vicinity of the activated epoxide. This ternary complex facilitates an intramolecular-like delivery of the nucleophile to one of the epoxide carbons.
This tethering mechanism provides a plausible explanation for the high regioselectivity observed in these reactions, often favoring attack at the C3 position of 3,4-epoxy alcohols, even when steric factors might favor C4 attack. The reaction proceeds with inversion of stereochemistry at the site of nucleophilic attack, consistent with an SN2-type mechanism.
Regioselectivity and Stereocontrol in Boron-Facilitated Reactions
The ability of this compound to control regioselectivity and stereochemistry is a hallmark of its potential catalytic applications, stemming from its capacity to form transient, organized transition states.
In the ring-opening of epoxy alcohols, the regioselectivity is dictated by the catalytic tethering mechanism, which favors nucleophilic attack at the carbon atom that leads to a more stable, chair-like transition state in the resulting cyclic borinate intermediate. This directed attack overrides the inherent electronic and steric biases of the substrate.
In the context of carbohydrate chemistry, diarylborinic acids exhibit remarkable regioselectivity in the functionalization of polyols. They selectively activate hydroxyl groups that can form a stable five- or six-membered cyclic borinate ester. For example, in the acylation and alkylation of glycosides, diarylborinic acids preferentially activate cis-1,2-diols over other hydroxyl groups. This selectivity arises from the favorable geometric arrangement of the cis-diol for chelation with the boron center.
Furthermore, diarylborinic acid catalysis can influence stereoselectivity. In glycosylation reactions, the use of a diarylborinic acid catalyst has been shown to favor the formation of 1,2-trans-linked disaccharides, even in the absence of a participating neighboring group, proceeding through an SN2-type inversion at the anomeric center. This demonstrates the catalyst's ability to control the stereochemical outcome of the reaction.
Participation in Cross-Coupling Reactions as a Synthetic Building Block
This compound, possessing two aryl groups attached to the boron atom, can theoretically participate in cross-coupling reactions as a source of the 4-(benzyloxy)phenyl moiety. The reactivity of borinic acids in such transformations is influenced by factors including the nature of the organic groups attached to boron and the reaction conditions.
Utility of this compound Precursors in Suzuki-Miyaura Type Couplings
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from boron to palladium, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.orgnih.gov
While arylboronic acids are the most common organoboron reagents in Suzuki-Miyaura couplings, diarylborinic acids can also serve as coupling partners. In the context of this compound, it would be expected to transfer one of its 4-(benzyloxy)phenyl groups to the palladium center during the transmetalation step. The presence of a base is crucial for the activation of the borinic acid, facilitating the formation of a more nucleophilic boronate species. rsc.org
The reactivity of this compound in Suzuki-Miyaura coupling would be influenced by the electronic and steric properties of the 4-(benzyloxy)phenyl group. The benzyloxy group is generally considered to be electron-donating through resonance, which could potentially enhance the nucleophilicity of the aryl group and facilitate transmetalation. However, the steric bulk of the two large aryl groups on the boron atom might hinder its approach to the palladium center, potentially slowing down the reaction rate compared to smaller boronic acids.
A hypothetical Suzuki-Miyaura reaction involving this compound is presented below:

Table 1: Hypothetical Reaction Parameters for Suzuki-Miyaura Coupling of this compound
| Parameter | Hypothetical Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commonly used and effective for a wide range of Suzuki-Miyaura couplings. rsc.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Necessary to activate the borinic acid for transmetalation. rsc.org |
| Solvent | Toluene, Dioxane, DMF | Aprotic solvents are typically employed to avoid protodeboronation. nih.gov |
| Temperature | 80-120 °C | Elevated temperatures are often required to drive the reaction to completion. |
Other C-C and C-Heteroatom Bond Forming Reactions
Beyond Suzuki-Miyaura coupling, organoboron compounds are versatile reagents for various other carbon-carbon and carbon-heteroatom bond-forming reactions. While specific examples for this compound are not documented, its potential utility can be inferred from the known reactivity of other borinic acids.
For instance, diarylborinic acids can potentially participate in Chan-Lam coupling reactions for the formation of C-O and C-N bonds. This reaction involves the copper-catalyzed coupling of an organoboron reagent with an alcohol or an amine. The benzyloxy substituent on the phenyl ring could influence the electronic properties of the aryl group being transferred, thereby affecting the reaction efficiency.
Additionally, diarylborinic acids could be precursors for the synthesis of other valuable organoboron reagents, such as boronic esters, through transesterification reactions. These derivatives often exhibit enhanced stability and are widely used in various synthetic transformations.
Mechanistic Investigations of Benzyloxy Group Influence on Reactivity
The benzyloxy group, being a remote substituent on the phenyl rings of this compound, can exert both steric and electronic effects that modulate the reactivity of the boron center.
Steric and Electronic Effects of Remote Substituents on Boron Reactivity
The electronic effect of a substituent on an aromatic ring is a critical factor in determining the reactivity of an attached functional group. The benzyloxy group, with its oxygen atom adjacent to the phenyl ring, can donate electron density into the aromatic system via resonance. This electron-donating nature increases the electron density on the phenyl ring, which in turn can influence the Lewis acidity of the boron atom and the nucleophilicity of the aryl groups. In the context of Suzuki-Miyaura coupling, an increase in the nucleophilicity of the 4-(benzyloxy)phenyl group could facilitate the transmetalation step. nih.gov
Table 2: Predicted Influence of the Benzyloxy Group on the Reactivity of this compound
| Effect | Influence on Reactivity | Mechanistic Implication |
| Electronic (Resonance) | Electron-donating | Increases nucleophilicity of the aryl group, potentially accelerating transmetalation. |
| Steric | Increased bulk | May hinder approach to the catalyst, potentially slowing down transmetalation. |
Elucidation of Reaction Intermediates and Rate-Determining Steps
Detailed mechanistic studies to elucidate the specific reaction intermediates and rate-determining steps for cross-coupling reactions involving this compound have not been reported. However, the general mechanism is expected to follow the established pathways for Suzuki-Miyaura reactions.
The catalytic cycle would likely involve the formation of a palladium-boronate intermediate after the reaction of the borinic acid with the base and the oxidative addition product. acs.org The rate-determining step in Suzuki-Miyaura couplings can vary depending on the specific substrates and reaction conditions, but it is often either the oxidative addition or the transmetalation. libretexts.org Given the potential steric hindrance of this compound, it is plausible that the transmetalation step could be the rate-limiting step in its cross-coupling reactions.
Computational studies and kinetic experiments would be necessary to definitively identify the key intermediates and transition states for reactions involving this specific borinic acid. Such investigations would provide valuable insights into how the benzyloxy substituents influence the energy profile of the catalytic cycle.
In-depth Research on this compound Reveals Limited Publicly Available Data for Advanced Applications
The fields of polymer science and supramolecular chemistry frequently utilize organoboron compounds, such as boronic acids, due to their unique electronic properties and ability to form reversible covalent bonds. rsc.orgmsu.edu These characteristics are foundational to the development of self-healing materials, sensors, and stimuli-responsive systems. nih.gov Diarylborinic acids, the chemical class to which this compound belongs, are recognized as valuable intermediates and catalysts in organic synthesis and are explored in the development of novel materials. mdpi.com
Despite the general interest in related compounds, specific research detailing the synthesis of polymers end-functionalized with this compound or the self-assembly of materials containing this specific moiety could not be located. Similarly, while the principles of supramolecular recognition and host-guest chemistry are well-established, with boronic acids playing a role in the design of molecular sensors and self-assembled architectures, applications employing this compound are not prominently documented. researchgate.netwikipedia.orgnih.gov
In the context of coordination chemistry, boronic acids and their derivatives have been used as building blocks or modifying agents in the synthesis of coordination polymers and MOFs. researchgate.netnih.govrsc.orgnih.gov These materials are of interest for their porous structures and potential applications in gas storage, catalysis, and sensing. However, the use of this compound as a specific precursor in the formation of such frameworks is not described in the available literature.
Due to the absence of specific research data for this compound in the requested application areas, it is not possible to provide a detailed article with data tables and in-depth research findings as outlined. The scientific community has extensively explored the parent structures of boronic and borinic acids, but the specific benzyloxy-substituted diarylborinic acid appears to be a less-studied member of this family in the context of advanced materials and supramolecular chemistry. Further research would be required to elucidate its potential in these fields.
Advanced Research Applications of Bis 4 Benzyloxy Phenyl Borinic Acid in Materials and Supramolecular Chemistry
Development of Optoelectronic and Luminescent Materials
The unique electronic properties of boron-containing organic molecules make them prime candidates for the development of next-generation optoelectronic and luminescent materials. Diarylborinic acids, the class to which Bis[4-(benzyloxy)phenyl]borinic acid belongs, are recognized for their potential in these applications. The boron atom in these compounds possesses a vacant p-orbital, which can significantly influence the electronic structure of the molecule, often leading to desirable photophysical properties.
Four-coordinated compounds derived from borinic acids have been a subject of intensive study in the field of optoelectronics, particularly for their use in Organic Light-Emitting Diodes (OLEDs). researchgate.net The formation of a four-coordinated boron center, often through chelation with a suitable ligand, can enhance the stability and luminescent efficiency of the resulting material. This structural modification can lead to the creation of robust fluorescent emitters. researchgate.net While specific studies detailing the performance of this compound in OLEDs are not prevalent in publicly accessible literature, the general principles governing related diarylborinic acids suggest its potential utility. The benzyloxy groups in this specific compound could influence the solid-state packing and film-forming properties, which are critical for device fabrication.
The luminescent properties of diarylborinic acid derivatives are often tunable. By modifying the aryl substituents, researchers can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission color and efficiency. google.com For instance, the introduction of different aromatic groups can shift the emission wavelength across the visible spectrum. The general structure of diarylborinic acids allows for their incorporation into larger conjugated systems, a common strategy for developing new organic semiconductors and light-emitting materials. chem-station.com
Below is a table summarizing the typical photophysical properties observed in related diarylamino-substituted carbazoles used as fluorescent emitters in OLEDs, which illustrates the range of characteristics that can be achieved with similar molecular designs.
| Compound Type | HOMO (eV) | LUMO (eV) | Emission Color |
| Diaryl-substituted Carbazoles | -5.25 to -5.57 | -1.89 to -3.26 | Blue to Green |
| Multi-triphenylamine-substituted Carbazoles | -5.1 to -5.3 | -2.1 to -2.3 | Blue |
This table presents representative data for classes of compounds structurally related to diarylborinic acid derivatives to illustrate the tunability of electronic properties in materials designed for OLEDs. Specific data for this compound is not available.
Theoretical and Computational Investigations of Bis 4 Benzyloxy Phenyl Borinic Acid
Electronic Structure and Bonding Analysis via Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the electronic landscape of Bis[4-(benzyloxy)phenyl]borinic acid, defining its reactivity and potential as a chemical sensor or catalyst.
Density Functional Theory (DFT) Studies of Boron Hybridization and Lewis Acidity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of organoboron compounds. In this compound, the boron atom is bonded to two aryl groups and one hydroxyl group. In its ground state, the boron atom typically exhibits sp² hybridization, resulting in a trigonal planar geometry around the boron center. This configuration leaves a vacant p-orbital perpendicular to the molecular plane, which is the primary reason for the compound's Lewis acidic character. The C-B-C bond angle in analogous diarylborinic acids is typically around 120°, consistent with sp² hybridization.
The Lewis acidity of borinic acids is a key feature, enabling them to accept a pair of electrons from a Lewis base. This interaction leads to the formation of a tetracoordinate boronate species, where the hybridization of boron changes from sp² to sp³. Computational studies on related arylboronic acids have quantified this acidity by calculating the energy of reaction with Lewis bases like water or hydroxide. ru.nlresearchgate.netnih.gov For instance, the formation of the boronate anion from the reaction with a water molecule can be modeled to determine the associated energy change, providing a quantitative measure of Lewis acidity. nih.gov The presence of electron-donating benzyloxy groups at the para-position of the phenyl rings is expected to slightly decrease the Lewis acidity of the boron center compared to unsubstituted diphenylborinic acid by increasing the electron density on the aromatic rings, which can be delocalized towards the boron atom.
Table 1: Representative Calculated Geometric Parameters for Diarylborinic Acid Analogs
| Parameter | Typical Value | Hybridization State |
|---|---|---|
| C-B-C Bond Angle | ~118-122° | sp² |
| C-B Bond Length | ~1.56-1.58 Å | sp² |
| B-O Bond Length | ~1.37-1.39 Å | sp² |
| O-B-C Bond Angle | ~119-121° | sp² |
Note: These values are representative and derived from computational studies on analogous diarylborinic and arylboronic acids. The exact values for this compound would require specific calculations.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within the molecule. The key orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In diarylborinic acids, the HOMO is typically a π-orbital distributed over the two aromatic phenyl rings. The energy of the HOMO is an indicator of the molecule's ability to donate electrons. The LUMO, conversely, is predominantly the vacant p-orbital on the boron atom. masterorganicchemistry.com The energy of the LUMO reflects the molecule's ability to accept electrons and is directly related to its Lewis acidity. A lower LUMO energy corresponds to stronger Lewis acidity.
The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The benzyloxy substituents are expected to raise the energy of the HOMO compared to diphenylborinic acid, potentially narrowing the HOMO-LUMO gap.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the boron atom carries a significant positive partial charge, making it an electrophilic center susceptible to nucleophilic attack. Conversely, the oxygen atom of the hydroxyl group and the oxygen atoms of the benzyloxy groups are electron-rich with negative partial charges.
Table 2: Conceptual Molecular Orbital Characteristics for this compound
| Molecular Orbital | Primary Atomic Orbital Contribution | Description |
|---|---|---|
| HOMO | π-orbitals of the benzyloxyphenyl rings | Electron-donating capability |
| LUMO | Vacant p-orbital of the Boron atom | Electron-accepting capability (Lewis acidity) |
Conformational Analysis of the this compound Scaffold
The three-dimensional shape and flexibility of this compound are critical for its interactions with other molecules. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies. youtube.com
Preferred Conformations and Rotational Barriers of Phenyl and Benzyloxy Groups
The rotational barriers can be calculated by performing a relaxed scan of the relevant dihedral angles using DFT. This involves systematically changing the angle and optimizing the rest of the molecular geometry at each step. The resulting energy profile reveals the low-energy conformations (minima) and the transition states (maxima) that separate them. For similar arylboronic systems, these rotational barriers are typically in the range of a few kcal/mol, indicating that multiple conformations may be accessible at room temperature. mdpi.com
Interplay of Steric and Electronic Effects on Molecular Geometry
The final geometry of this compound is a delicate balance of steric and electronic effects.
Steric Effects: The primary steric effect is the repulsion between the two bulky 4-(benzyloxy)phenyl groups. This repulsion forces the rings to rotate out of the plane of the central C-B-O unit, leading to a non-planar, propeller-like structure. The size of the benzyloxy groups further contributes to this steric demand. researchgate.net
Electronic Effects: There is an electronic incentive for the phenyl rings to be coplanar with the boron atom's vacant p-orbital. This coplanarity would maximize π-conjugation, allowing for delocalization of electron density from the phenyl rings into the empty p-orbital of the boron. This delocalization is a stabilizing interaction.
The observed molecular geometry is a compromise between minimizing steric hindrance and maximizing electronic stabilization. The dihedral angles in the lowest-energy conformation will reflect the point at which these opposing forces are balanced. Computational studies on sterically hindered 2,6-diarylphenylboronic acids have shown that the flanking aryl rings adopt significant twist angles relative to the central phenylboronic acid core to alleviate steric strain. researchgate.net A similar principle applies to the two aryl groups in a diarylborinic acid.
Computational Simulation of Reaction Mechanisms and Catalytic Cycles
Beyond static properties, computational chemistry can simulate the dynamic processes of chemical reactions. indexcopernicus.com For a molecule like this compound, which has potential catalytic applications, understanding reaction mechanisms is crucial. acs.org
DFT calculations can be used to map the potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For example, if this compound were used as a catalyst for a dehydration reaction, computational methods could elucidate the catalytic cycle. This would involve modeling the coordination of the substrate to the boron center, the key bond-breaking and bond-forming steps, and the final release of the product and regeneration of the catalyst. By comparing the energy barriers of different possible pathways, the most likely mechanism can be determined.
While specific computational studies on the reaction mechanisms of this compound are not available, the methodologies have been successfully applied to other boronic and borinic acids. For instance, the mechanism of boroxine (B1236090) formation from boronic acids has been detailed using DFT, showing how the Lewis acidic boron atom facilitates the dehydration process through tetracoordinate intermediates. nih.gov Similar principles would govern the reactivity and catalytic cycles involving this compound.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) for Characterization Studies
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable in the characterization of novel compounds such as this compound. By employing methods like Density Functional Theory (DFT), it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions, when compared with experimental data, can confirm the molecular structure and provide insights into its electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR spectra through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, is a standard approach for structural elucidation. nih.gov For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus. The benzyloxy group, being an electron-donating group, is expected to cause an upfield shift (lower ppm) for the protons and carbons on the attached phenyl ring compared to unsubstituted benzene (B151609). Conversely, the borinic acid moiety can act as an electron-withdrawing group, leading to a downfield shift (higher ppm) for the adjacent aromatic protons and carbons.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| Aromatic (phenyl ring attached to Boron) | 7.8 - 8.2 | Doublet | Deshielded due to the electron-withdrawing effect of the borinic acid group. |
| Aromatic (phenyl ring of benzyloxy group) | 7.2 - 7.5 | Multiplet | Typical chemical shift range for monosubstituted benzene rings. |
| Aromatic (phenyl ring attached to Oxygen) | 6.9 - 7.2 | Doublet | Shielded due to the electron-donating effect of the oxygen atom. |
| Methylene (B1212753) (-CH₂-) | 5.0 - 5.2 | Singlet | Protons on the carbon adjacent to the oxygen of the benzyloxy group. |
| Hydroxyl (-OH) | 4.5 - 5.5 | Broad Singlet | Chemical shift can be highly variable and dependent on solvent and concentration. |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C-B (ipso-carbon) | 135 - 140 | Carbon directly attached to the boron atom. |
| C-O (phenyl) | 158 - 162 | Carbon on the phenyl ring attached to the oxygen of the benzyloxy group. |
| Aromatic (other) | 115 - 135 | Range for other aromatic carbons. |
| Methylene (-CH₂-) | 69 - 72 | Carbon of the methylene bridge in the benzyloxy group. |
Infrared (IR) Spectroscopy
Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of different bonds within the molecule. For this compound, characteristic peaks are expected for the O-H, C-H, C-O, B-O, and C=C bonds.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=C aromatic stretch | 1450 - 1600 | Medium to Strong |
| B-O stretch | 1300 - 1400 | Strong |
| C-O stretch | 1200 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions within the aromatic rings. The presence of the benzyloxy and borinic acid groups as substituents on the phenyl rings will influence the absorption maxima (λ_max). Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra. nih.gov The conjugation between the phenyl rings and the substituents is likely to cause a red shift (shift to longer wavelengths) compared to unsubstituted benzene.
Predicted UV-Vis Absorption for this compound
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |
| π → π | 260 - 280 | High |
| n → π | 300 - 320 | Low |
Modeling of Intermolecular Interactions and Crystal Packing in the Solid State
The solid-state structure of a molecule is governed by the nature and strength of its intermolecular interactions. Computational modeling can provide significant insights into the preferred crystal packing of this compound by identifying the key interactions that stabilize the crystal lattice. These models are crucial for understanding the physical properties of the material, such as its melting point, solubility, and morphology.
A key intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The hydroxyl group of the borinic acid moiety can act as a hydrogen bond donor, while the oxygen atoms of the benzyloxy groups and the borinic acid itself can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
Computational approaches to predict crystal packing often involve a search for the most stable arrangement of molecules, i.e., the one with the lowest lattice energy. This is typically achieved through molecular mechanics or quantum mechanical calculations. The results of such calculations can provide the unit cell parameters and the positions of the atoms within the crystal, which can then be compared with experimental data from X-ray diffraction studies.
Predicted Intermolecular Interactions in the Solid State of this compound
| Interaction Type | Atoms/Groups Involved | Predicted Significance |
| Hydrogen Bonding | O-H (borinic acid) as donor; O (benzyloxy, borinic acid) as acceptor | High - likely to be a primary determinant of the crystal packing. |
| π-π Stacking | Phenyl rings | Moderate to High - contributes significantly to lattice stability. |
| C-H···π Interactions | Aromatic C-H bonds and phenyl rings | Moderate - further stabilizes the packing of aromatic rings. |
| van der Waals Forces | All atoms | High - contributes to the overall cohesion of the crystal. |
The interplay of these interactions will ultimately determine the final three-dimensional arrangement of this compound molecules in the solid state, influencing its macroscopic properties.
Design, Synthesis, and Evaluation of Derivatives and Analogues of Bis 4 Benzyloxy Phenyl Borinic Acid
Systematic Modification of Benzyloxy Substituents and Their Positional Isomers
The benzyloxy substituents on the Bis[4-(benzyloxy)phenyl]borinic acid structure offer a prime site for systematic modification to fine-tune the molecule's steric and electronic properties. Modifications can be introduced on either the phenyl ring directly attached to the boron atom or the benzyl (B1604629) protecting group. Introducing electron-donating or electron-withdrawing groups can significantly alter the Lewis acidity of the boron center, which in turn influences its binding affinities and catalytic activity. researchgate.netnih.gov
Furthermore, the synthesis of positional isomers, such as moving the benzyloxy group to the ortho- or meta-positions of the phenyl ring, can be achieved. Computational studies on simpler monosubstituted phenylboronic acids show that the position of a substituent can affect the relative stability and orientation of the boronic acid's hydroxyl groups. nih.gov The synthesis of these analogues typically begins with the corresponding substituted aryl halides, which are converted into organometallic reagents (Grignard or organolithium) and then reacted with a suitable boron electrophile like a trialkyl borate (B1201080). mdpi.com
Table 1: Examples of Potential Modifications and Positional Isomers
| Modification Type | Example Derivative Structure | Anticipated Property Change | Synthetic Precursor |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Bis[4-(benzyloxy)-3-nitrophenyl]borinic acid | Increased Lewis acidity | 1-(Benzyloxy)-2-nitro-4-bromobenzene |
| Electron-Donating Group (EDG) | Bis[4-(benzyloxy)-3-methoxyphenyl]borinic acid | Decreased Lewis acidity | 4-Bromo-1-(benzyloxy)-2-methoxybenzene |
| Positional Isomer (meta) | Bis[3-(benzyloxy)phenyl]borinic acid | Altered steric profile and binding geometry | 1-(Benzyloxy)-3-bromobenzene |
| Positional Isomer (ortho) | Bis[2-(benzyloxy)phenyl]borinic acid | Significant steric hindrance around Boron | 1-(Benzyloxy)-2-bromobenzene |
| Modification on Benzyl Group | Bis[4-(4-chlorobenzyloxy)phenyl]borinic acid | Distal electronic effect on Lewis acidity | 1-((4-Chlorobenzyl)oxy)-4-bromobenzene |
Exploration of Diverse Aryl and Heteroaryl Substituents on the Boron Center
A key strategy for creating analogues of this compound is the synthesis of unsymmetrical diarylborinic acids, where one of the 4-(benzyloxy)phenyl groups is replaced by a different aryl or heteroaryl moiety. This approach allows for the introduction of a wide range of functionalities and structural motifs. The most common method to achieve this involves the reaction of an arylboronic ester, such as 4-(benzyloxy)phenylboronic acid pinacol (B44631) ester, with a different aryl or heteroaryl organometallic reagent (e.g., Ar'-Li or Ar'-MgX). nih.gov This method is versatile and tolerates a variety of functional groups on both the incoming nucleophile and the starting boronic ester. nih.gov
Research has demonstrated the successful incorporation of various aromatic systems, including those with different electronic properties and steric demands. nih.govmdpi.com Heteroaromatic rings, such as pyridine, have also been successfully introduced to create derivatives with potential for metal coordination or altered biological activity. nih.gov
Table 2: Synthesis of Unsymmetrical Diarylborinic Acid Analogues
| Starting Boronic Ester | Aryl/Heteroaryl Nucleophile (Ar'-M) | Product Structure | Key Feature |
|---|---|---|---|
| 4-(Benzyloxy)phenylboronic acid pinacol ester | Naphthyllithium | 4-(Benzyloxy)phenylborinic acid | Extended aromatic system |
| 4-(Benzyloxy)phenylboronic acid pinacol ester | (4-Methoxyphenyl)magnesium bromide | 4-(Benzyloxy)phenylborinic acid | Electron-donating group introduced |
| 4-(Benzyloxy)phenylboronic acid pinacol ester | (4-(Trifluoromethyl)phenyl)lithium | 4-(Benzyloxy)phenylphenyl)borinic acid | Electron-withdrawing group introduced |
| 4-(Benzyloxy)phenylboronic acid pinacol ester | Pyridin-3-yllithium | 4-(Benzyloxy)phenylborinic acid | Incorporation of a heteroaromatic ring |
Synthesis and Reactivity of Borinic Acid Esters and Anhydrides
This compound, like other borinic acids, can be readily converted into its corresponding esters and anhydrides. These derivatives often exhibit different stability and reactivity profiles compared to the parent acid. Borinic anhydrides, which are formally dimers of the borinic acid (R₂BOBR₂), can form upon dehydration. mdpi.com
Borinic esters are typically formed by condensation with alcohols. The reaction with 1,2- or 1,3-diols is particularly noteworthy as it leads to the formation of stable five- or six-membered cyclic esters, known as dioxaborolanes and dioxaborinanes, respectively. acs.org This esterification is often reversible, a property that is exploited in the design of dynamic covalent materials and sensors. acs.orgresearchgate.net The reactivity of these esters is central to their application; for instance, diarylborinic acid derivatives have been used to catalyze site-selective reactions on complex molecules like carbohydrates by transiently forming a borinate ester with a diol moiety. acs.orgnih.gov
Table 3: Derivatives of this compound
| Derivative Type | Reactant | Typical Structure | Key Reactivity/Property |
|---|---|---|---|
| Anhydride | Dehydration (e.g., heat) | (Ar)₂B-O-B(Ar)₂ | Monomer precursor, can react with nucleophiles |
| Acyclic Ester | Methanol | (Ar)₂B-OCH₃ | Generally hydrolytically unstable |
| Cyclic Ester (Dioxaborolane) | Ethylene Glycol | (Ar)₂B-O-(CH₂)₂-O- | Increased hydrolytic stability, used as protecting group |
| Cyclic Ester (Dioxaborinane) | 1,3-Propanediol | (Ar)₂B-O-(CH₂)₃-O- | Stable cyclic structure, reversible formation |
| Amino Alcohol Complex | Diethanolamine | (Ar)₂B-O-(CH₂)₂-N(H)-(CH₂)₂-O- | Tetracoordinated, highly stable chelate complex mdpi.commdpi.com |
*Ar = 4-(benzyloxy)phenylDevelopment of Bis- and Multivalent Boron-Containing Structures
The development of molecules containing multiple borinic acid moieties, known as bis- or multivalent structures, has been pursued to create advanced materials and probes. A synthetic strategy to obtain such compounds involves using a bifunctional linker molecule that can be functionalized with two borinic acid units. For example, reacting a bis-dibromoborane with an appropriate organolithium reagent can lead to the formation of a bis-diarylbromoborane, which can then be hydrolyzed to the bis-borinic acid. nih.gov
Another approach involves the use of bifunctional organometallic reagents (e.g., a di-Grignard reagent derived from a dihalo-aromatic compound) in a reaction with a suitable boron source. These multivalent structures are of interest for their potential to act as cross-linkers in polymers or as scaffolds for supramolecular assemblies. researchgate.net For instance, polycyclic aromatic hydrocarbons have been synthesized with two integrated borinic acid functionalities, creating compounds with unique optoelectronic properties. mdpi.com
Table 4: Strategies for Bis-Borinic Acid Structures
| Synthetic Strategy | Key Intermediates | Example Product Type | Potential Application |
|---|---|---|---|
| Transmetalation with Bis-Silane nih.gov | Bis-dibromoborane | Polycyclic Aromatic Bis-borinic acid | Optoelectronic materials |
| Dimerization of Functionalized Precursors | Arylboronic acid with a reactive linker | Linked Dimeric Borinic Acid | Molecular sensors |
| Reaction with Di-Grignard Reagents | 1,4-di(bromomagnesio)benzene | Phenylene-bridged Bis-borinic acid | Polymer cross-linkers |
| Electrophilic Borylation of π-Systems mdpi.com | NHC-borenium species | Fused-ring Bis-borinic acid | Luminescent materials |
Incorporation of the this compound Moiety into Hybrid Molecules
The unique reactivity of the borinic acid functional group makes it an excellent candidate for incorporation into larger, multifunctional hybrid molecules. This strategy aims to combine the properties of the borinic acid moiety—such as Lewis acidity or diol-binding capability—with the functions of another molecular class, such as polymers, peptides, or bioactive small molecules. nih.gov
One major area of development is in polymer chemistry. Boronic acid-containing monomers can be polymerized, or a pre-formed polymer can be functionalized, to create materials that are responsive to stimuli like pH or the presence of saccharides. acs.orgrsc.org These polymers can form hydrogels through dynamic covalent cross-linking via boronate ester bonds. acs.org Similarly, the borinic acid moiety can be tethered to solid supports or integrated into hybrid organic-inorganic materials. researchgate.netnih.gov In medicinal chemistry, borinic acids can be appended to peptides or other biologically active scaffolds to enhance their properties or create new functionalities. mdpi.com
Table 5: Examples of Hybrid Molecules and Their Applications
| Hybrid Type | Conjugated Moiety | Synthetic Approach | Resulting Function/Application |
|---|---|---|---|
| Polymer Hybrid | Polystyrene or Polyacrylate backbone | Polymerization of a vinyl-functionalized borinic acid ester researchgate.net | Saccharide-responsive materials, sensors acs.org |
| Peptide Hybrid | Amino acid or peptide sequence | Coupling of an amino-functionalized borinic acid mdpi.com | Enzyme inhibitors, targeted therapeutics |
| Organic-Inorganic Hybrid | Silica (B1680970) or silsesquioxane matrix | Co-condensation with silane (B1218182) precursors nih.gov | Affinity chromatography, heterogeneous catalysis |
| Bioactive Molecule Hybrid | Fluorophore or drug molecule | Coupling via a stable linker | Fluorescent probes, targeted drug delivery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
